molecular formula C11H11FN2O8 B12090221 6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol

6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol

Cat. No.: B12090221
M. Wt: 318.21 g/mol
InChI Key: FFZAEQIDAVDSET-UHFFFAOYSA-N
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Description

6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol is a complex organic compound characterized by the presence of a dinitrophenoxy group and a fluorooxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol typically involves multiple steps, starting with the preparation of the dinitrophenoxy precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxides .

Mechanism of Action

The mechanism of action of 6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenoxy group can participate in electron transfer reactions, while the fluorooxane ring can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H11FN2O8

Molecular Weight

318.21 g/mol

IUPAC Name

6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol

InChI

InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2

InChI Key

FFZAEQIDAVDSET-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O

Origin of Product

United States

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